N-(cyclohexylmethyl)-2-fluorobenzenesulfonamide
Description
N-(cyclohexylmethyl)-2-fluorobenzenesulfonamide: is an organic compound characterized by the presence of a cyclohexylmethyl group attached to a 2-fluorobenzenesulfonamide moiety
Properties
Molecular Formula |
C13H18FNO2S |
|---|---|
Molecular Weight |
271.35 g/mol |
IUPAC Name |
N-(cyclohexylmethyl)-2-fluorobenzenesulfonamide |
InChI |
InChI=1S/C13H18FNO2S/c14-12-8-4-5-9-13(12)18(16,17)15-10-11-6-2-1-3-7-11/h4-5,8-9,11,15H,1-3,6-7,10H2 |
InChI Key |
ITSXUVGAWQYQNX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CNS(=O)(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclohexylmethyl)-2-fluorobenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexylmethylamine and 2-fluorobenzenesulfonyl chloride.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen from interfering with the reaction.
Procedure: Cyclohexylmethylamine is added to a solution of 2-fluorobenzenesulfonyl chloride in the chosen solvent. The mixture is stirred at room temperature or slightly elevated temperatures (e.g., 40-50°C) for several hours.
Workup: After the reaction is complete, the mixture is quenched with water, and the organic layer is separated. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. Continuous flow reactors and automated systems can be employed to enhance efficiency and yield. Additionally, the use of greener solvents and catalysts may be explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(cyclohexylmethyl)-2-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized to sulfone or reduced to sulfinamide, depending on the reagents used.
Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) at reflux temperatures.
Major Products
Substitution: Products depend on the nucleophile used, such as azido or thiol-substituted derivatives.
Oxidation: Sulfone derivatives.
Reduction: Sulfinamide derivatives.
Hydrolysis: Cyclohexylmethylamine and 2-fluorobenzenesulfonic acid.
Scientific Research Applications
Chemistry
In chemistry, N-(cyclohexylmethyl)-2-fluorobenzenesulfonamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The presence of the sulfonamide group is known to impart biological activity, making it a candidate for drug development. Researchers investigate its interactions with biological targets, such as enzymes and receptors, to identify potential therapeutic applications.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, dyes, and specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of N-(cyclohexylmethyl)-2-fluorobenzenesulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit or modulate the activity of target proteins.
Comparison with Similar Compounds
Similar Compounds
N-(cyclohexylmethyl)-benzenesulfonamide: Lacks the fluorine atom, which may affect its reactivity and biological activity.
N-(cyclohexylmethyl)-4-fluorobenzenesulfonamide: The fluorine atom is in a different position, potentially altering its chemical properties.
N-(cyclohexylmethyl)-2-chlorobenzenesulfonamide: Chlorine instead of fluorine, which may influence its reactivity and interactions.
Uniqueness
N-(cyclohexylmethyl)-2-fluorobenzenesulfonamide is unique due to the specific positioning of the fluorine atom on the benzene ring. This positioning can significantly influence its electronic properties, reactivity, and interactions with biological targets. The combination of the cyclohexylmethyl group and the 2-fluorobenzenesulfonamide moiety provides a distinct chemical profile that can be advantageous in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
